2-Hydroxytricosanoate

Description

Overview of 2-Hydroxy Fatty Acids and Their Significance in Biological Research

2-Hydroxy fatty acids (hFA) are a class of fatty acids characterized by the presence of a hydroxyl group at the second carbon (alpha-position) of their aliphatic chain. gerli.comgerli.com These molecules are important components of a subset of sphingolipids, which are ubiquitous eukaryotic membrane lipids with diverse structures and functions. nih.govnih.gov The presence of hFAs is well-documented in the nervous system, epidermis, and kidney, with evidence suggesting their existence in other tissues, cell types, and even tumors. nih.govnih.gov

The biological significance of 2-hydroxy fatty acids is underscored by their involvement in several critical physiological processes. In the nervous system, sphingolipids containing hFAs (hFA-sphingolipids) are essential. nih.govnih.gov In the skin, ceramides (B1148491) containing hFA (hFA-ceramides) are crucial for maintaining the permeability barrier function of the epidermis. nih.govnih.gov Recent studies also point towards specific roles for hFA-sphingolipids in cell signaling pathways. nih.govnih.gov The biosynthesis of these specialized lipids involves the enzyme fatty acid 2-hydroxylase (FA2H), and their breakdown is dependent on pathways such as the peroxisomal fatty acid α-oxidation pathway. nih.govnih.gov

Contextualization of 2-Hydroxytricosanoate within Very Long Chain Fatty Acid Research

This compound is classified as a very long-chain fatty acid (VLCFA), which are fatty acids with 22 or more carbon atoms. wikipedia.org VLCFAs are synthesized in the endoplasmic reticulum and constitute a small but significant fraction of the total fatty acid content in a cell. wikipedia.org Unlike shorter fatty acids, VLCFAs are typically metabolized in peroxisomes. wikipedia.org

Research into VLCFAs is critical due to their association with certain genetic disorders. Conditions like adrenoleukodystrophy and Zellweger syndrome are linked to the accumulation of VLCFAs. wikipedia.org this compound, with its 23-carbon chain, falls squarely within this category of fatty acids. Its hydroxyl group at the alpha position further specializes its function, particularly in the formation of complex lipids like ceramides and other sphingolipids that are integral to membrane structure and signaling. The study of this compound and other hydroxylated VLCFAs provides insight into the roles these molecules play in both normal physiology and disease.

Historical Perspectives on the Discovery and Initial Characterization of this compound in Natural Sources

The discovery and characterization of this compound have been documented in various natural sources. Early research identified 2-hydroxy fatty acids in plants, with chain lengths ranging from 12 to 24 carbons, as well as in animal-derived substances like wool waxes and skin lipids. gerli.comgerli.com

Specific identification of this compound has been reported in marine organisms. For instance, it has been isolated from the brittle star Ophiocoma scolopendrina and the starfish Protoreaster nodosus. scispace.commdpi.com In these studies, gas chromatography-mass spectrometry (GC-MS) was a key analytical technique used to identify the fatty acid methyl ester of this compound. scispace.commdpi.com Further research has also found this compound in other marine life, such as sea cucumbers and sponges. caymanchem.compharm.or.jp Additionally, it has been identified in strawberry homogenates and the aerial parts of certain plants. caymanchem.com More recently, chemical profiling of the plant Entada abyssinica also revealed the presence of a derivative, 2,3-dihydroxypropyl 23-hydroxytricosanoate. umons.ac.beresearchgate.net These discoveries across a diverse range of organisms highlight the widespread, albeit often specialized, distribution of this particular fatty acid.

Properties

Molecular Formula |

C23H45O3- |

|---|---|

Molecular Weight |

369.6 g/mol |

IUPAC Name |

2-hydroxytricosanoate |

InChI |

InChI=1S/C23H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(25)26/h22,24H,2-21H2,1H3,(H,25,26)/p-1 |

InChI Key |

JZWLIRVAYJRWLN-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(C(=O)[O-])O |

Origin of Product |

United States |

Biochemical Profile of 2 Hydroxytricosanoate

Chemical Structure and Properties

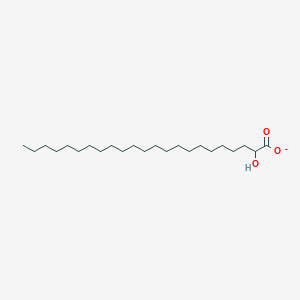

2-Hydroxytricosanoate is a saturated fatty acid with the chemical formula C₂₃H₄₆O₃. Its structure consists of a 23-carbon backbone with a carboxyl group at one end and a hydroxyl group located on the second carbon atom (the alpha-carbon). The presence of this hydroxyl group introduces a chiral center, meaning this compound can exist in two stereoisomeric forms: (R)-2-hydroxytricosanoate and (S)-2-hydroxytricosanoate. The specific stereoisomer can influence its biological activity and incorporation into complex lipids. gerli.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₂₃H₄₆O₃ |

| IUPAC Name | 2-Hydroxytricosanoic acid |

| Molar Mass | 370.61 g/mol |

| Appearance | Solid |

| Chirality | Exists as (R) and (S) enantiomers |

Starfish (e.g., Ceramaster patagonicus)

Biosynthesis and Metabolic Pathways

The primary pathway for the synthesis of 2-hydroxy fatty acids, including this compound, involves the enzyme fatty acid 2-hydroxylase (FA2H). nih.govnih.govwikipedia.org This enzyme, encoded by the FA2H gene in humans, is a monooxygenase located in the endoplasmic reticulum that catalyzes the hydroxylation of fatty acids at the C-2 position. encyclopedia.pubuniprot.org The hydroxylation occurs before the fatty acid is incorporated into dihydroceramide (B1258172) by ceramide synthases (CerS). wikipedia.org FA2H exhibits stereospecificity, producing (R)-2-hydroxy fatty acids. uniprot.orgmdpi.com

While FA2H is a key enzyme, alternative pathways for the synthesis of 2-hydroxy fatty acids exist, as evidenced by the presence of these lipids in organisms and tissues lacking functional FA2H. encyclopedia.pub Once synthesized, this compound is primarily incorporated into sphingolipids, a class of lipids crucial for membrane structure and cell signaling. nih.govnih.govnih.gov The degradation of sphingolipids containing 2-hydroxy fatty acids involves lysosomal acid ceramidase and the peroxisomal fatty acid α-oxidation pathway. nih.govnih.gov

Basidiomycetes (e.g., Polyporus umbellatus, Lactarius drassinus, L. controversus)

Incorporation into Complex Lipids, with a Focus on Sphingolipids

This compound is almost exclusively found as an N-acyl chain within the ceramide component of various sphingolipids. mdpi.com Ceramides (B1148491) are central molecules in sphingolipid metabolism, acting as precursors for more complex sphingolipids like sphingomyelin (B164518) and glucosylceramides. nih.govnih.gov

The incorporation of this compound into ceramides is catalyzed by ceramide synthases (CerS), which can utilize 2-hydroxy acyl-CoAs as substrates. mdpi.com The resulting 2-hydroxy-ceramides can then be further metabolized. For example, galactosylceramide synthase shows a strong preference for 2-hydroxy-ceramides over non-hydroxylated ceramides. mdpi.com This preferential incorporation suggests that the presence of the 2-hydroxy group is critical for the synthesis of specific types of sphingolipids, particularly galactosylceramides, which are abundant in the myelin sheath of the nervous system. uniprot.org

Analytical Methodologies for the Study of 2 Hydroxytricosanoate

Extraction and Separation Techniques from Biological Samples

The analysis of 2-hydroxytricosanoate from biological matrices begins with its extraction and separation from other cellular components. Chromatography is a fundamental technique for this purpose. wikipedia.org Various chromatographic methods are employed, including thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC). mdpi.comekb.eg

For the analysis of fatty acids like this compound, they are often first converted to their methyl ester derivatives (FAMEs) to increase their volatility for GC analysis. mdpi.com The choice of extraction solvent and chromatographic method depends on the complexity of the sample and the research question. rotachrom.com For instance, solid-phase extraction (SPE) can be used as a cleanup step to remove interfering substances before instrumental analysis. mdpi.com

Proposed Biosynthetic Routes for Alpha-Hydroxylated Fatty Acids

Spectroscopic and Spectrometric Characterization

Mass spectrometry (MS) is a powerful analytical technique for the characterization and quantification of this compound. sapub.orgifst.org When coupled with a separation technique like GC (GC-MS) or LC (LC-MS), it allows for the sensitive and specific detection of the molecule. scispace.commdpi.com In GC-MS analysis of the fatty acid methyl ester of this compound, characteristic fragment ions are observed that allow for its unambiguous identification. scispace.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. umons.ac.be Nuclear magnetic resonance (NMR) spectroscopy is another valuable tool, providing detailed structural information about the molecule, including the position of the hydroxyl group and the stereochemistry. mdpi.com Infrared (IR) spectroscopy can confirm the presence of functional groups such as hydroxyl and carboxyl groups. mdpi.comsapub.org

Table 2: Key Analytical Techniques for this compound

| Technique | Application |

|---|---|

| Gas Chromatography (GC) | Separation of the volatile methyl ester derivative. mdpi.comekb.eg |

| High-Performance Liquid Chromatography (HPLC) | Separation of this compound from complex mixtures. mdpi.comsapub.org |

| Mass Spectrometry (MS) | Identification and quantification based on mass-to-charge ratio. sapub.orgifst.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation. mdpi.com |

| Infrared (IR) Spectroscopy | Identification of functional groups. mdpi.comsapub.org |

Biological Roles and Molecular Interactions

Functional Significance within Complex Lipid Structures

2-Hydroxytricosanoate is a 2-hydroxy long-chain fatty acid that is incorporated into more complex lipid structures, primarily sphingolipids like ceramides (B1148491) and cerebrosides. This hydroxylation at the C-2 position of the fatty acyl chain imparts unique physicochemical properties to the lipids that contain it, influencing their function in cellular processes.

Ceramides and cerebrosides are integral components of cell membranes and are involved in a multitude of cellular functions, including cell-cell recognition, signaling, and maintaining membrane integrity. mdpi.comnumberanalytics.com The presence of a 2-hydroxy fatty acid, such as this compound, is a common structural variation in these molecules. nih.gov

Ceramides: As fundamental units of sphingolipids, ceramides consist of a sphingosine (B13886) base linked to a fatty acid. nih.gov Ceramides containing 2-hydroxy fatty acids are crucial for specific biological functions. For example, they are major components in the cornified layer of the epidermis, where they are essential for forming the skin's barrier against water loss and external insults. nih.gov The introduction of the hydroxyl group is catalyzed by enzymes like Fatty Acid 2-Hydroxylase (FA2H). nih.gov Studies have shown that ceramides containing 2-hydroxy fatty acids can regulate cell differentiation and apoptosis. nih.gov In a study of the deep-sea starfish Ceramaster patagonicus, a ceramide was identified containing a (2R)-2-hydroxy-fatty acid with 23 carbon atoms (this compound). mdpi.com

Cerebrosides: These are glycosphingolipids where a monosaccharide (like glucose or galactose) is attached to a ceramide. numberanalytics.com They are vital for the structure and function of the nervous system and are involved in cell recognition and signaling. numberanalytics.comscielo.br The specific fatty acid component, such as this compound, can vary, which in turn modifies the cerebroside's properties and biological role. numberanalytics.com Research on the starfish Ceramaster patagonicus also identified a cerebroside containing this compound, highlighting its presence in these complex lipids in marine organisms. mdpi.com

The incorporation of this compound into sphingolipids significantly affects the properties of the cell membrane. The 2-hydroxyl group allows for the formation of additional hydrogen bonds, both within the lipid molecule and with neighboring lipids and proteins.

Membrane Fluidity and Organization: The structure of fatty acid tails in phospholipids (B1166683) and sphingolipids, including their length and saturation, influences membrane fluidity. khanacademy.org The presence of 2-hydroxy fatty acids can alter membrane fluidity and the formation of specialized membrane microdomains, often called lipid rafts. These rafts are enriched in sphingolipids and cholesterol and function as platforms for organizing signaling proteins. numberanalytics.comwikipedia.org By modulating the physical properties of membranes, 2-hydroxy ceramides can influence the clustering of receptors and the assembly of signaling complexes. nih.govnih.gov

Cell Signaling: Sphingolipids are not merely structural components; they are critical signaling molecules. nih.gov Ceramides, in particular, can act as second messengers in pathways that regulate apoptosis, cell growth, and stress responses. nih.gov The specific acyl chain, such as that derived from this compound, can determine the specific signaling pathways that are activated. nih.gov The unique structure conferred by the 2-hydroxyl group can facilitate specific interactions with target proteins, thereby regulating their activity and downstream signaling events. nih.gov

Role of Ceramides and Cerebrosides in Cellular Processes

Enzymatic Interactions and Regulation

Protein Tyrosine Phosphatases (PTPs) are a group of enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins, playing a crucial role in regulating signal transduction pathways. Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. mdpi.complos.org

While direct studies on this compound's effect on PTP1B are limited, related 2-hydroxy fatty acids and their ceramide derivatives are known to modulate cellular signaling pathways that involve protein phosphorylation. nih.govnih.gov PTP1B's activity is itself subject to complex regulation, including allosteric modulation by protein-protein interactions. biorxiv.org Given that 2-hydroxy ceramides can alter membrane domains where signaling receptors and enzymes like PTP1B are located, they can indirectly influence PTP1B activity by changing its localization and proximity to its substrates. nih.govnih.gov Overexpression or hyperactivity of PTP1B is linked to several diseases, making it a significant therapeutic target. mdpi.com

The influence of specific fatty acids on metabolic enzymes is an area of active research. Many metabolic enzymes are regulated by post-translational modifications, such as acetylation, which can be influenced by the availability of metabolites like acetyl-CoA, derived from fatty acid metabolism. nih.gov

Modulation of Protein Tyrosine Phosphatases (e.g., PTP1B)

Roles in Specialized Biological Functions

The unique properties imparted by the 2-hydroxyl group mean that sphingolipids containing this compound are often found in specific tissues or are involved in specialized functions.

Skin Barrier: As mentioned, 2-hydroxy ceramides are fundamental to the formation of the lamellar structures in the stratum corneum of the epidermis, creating a waterproof barrier. nih.gov

Nervous System: 2-hydroxy fatty acids are enriched in the myelin sheath that insulates nerve fibers, where they are critical for its stability and function. nih.gov

Marine Organisms: The identification of this compound in the ceramides and cerebrosides of the starfish Ceramaster patagonicus points to its role in the biology of marine invertebrates, where sphingolipids are involved in processes like cell-cell recognition and defense. mdpi.com

Table of Research Findings on this compound and Related Compounds

| Area of Study | Compound/Lipid Class | Key Finding | Organism/System Studied | Reference |

|---|---|---|---|---|

| Complex Lipid Structure | Ceramides and Cerebrosides | Identified as a fatty acid component in new ceramides and cerebrosides. | Deep-Sea Starfish (Ceramaster patagonicus) | mdpi.com |

| Membrane Homeostasis | 2'-hydroxy ceramide | Modulates physical properties of cell membranes and regulates cell differentiation. | Mammalian cells (e.g., epidermal keratinocytes) | nih.gov |

| Metabolic Stress Response | This compound | Accumulated in response to linoleic acid-induced stress. | Bifidobacterium breve DSM 20213 | nih.gov |

| Signaling Regulation | Ceramides | Can form ceramide-rich platforms to recruit proteins and regulate signaling pathways like apoptosis. | General cellular processes | nih.gov |

Contributions to Marine Organism Biochemistry

2-hydroxy fatty acids (hFAs), including this compound, are notable components of lipids in various marine organisms. nih.gov Their unique structures make them valuable as biomarkers in environmental and biomedical studies. gerli.com Research has identified a series of 2-hydroxylated long-chain fatty acids in the phospholipids of marine invertebrates. gerli.comcaymanchem.com

Specifically, a complete series of 2-hydroxy long-chain fatty acids has been characterized in the phospholipids of two Senegalese marine sponges from the Suberitidae family, Pseudosuberites sp. and Suberites massa. caymanchem.com These organisms are part of a diverse group of marine life, including sponges and gorgonians, that produce a wide array of fatty acids with unprecedented chemical structures due to their unique environments. ifremer.fr Similar 2-hydroxylated fatty acids have also been recorded in the sea urchin Tripneustes esculentus and the sea cucumber Holothuria mexicana. gerli.com The presence of these compounds extends to abyssal holothurians, indicating their widespread role in the biochemistry of deep-sea organisms. gerli.com

Furthermore, 2-hydroxy fatty acids have been identified in marine bacteria. For example, 2-hydroxy-15-methyl-hexadecanoic acid and 2-hydroxy-15-methyl-hexadecenoic acid are major cellular fatty acids in the gliding marine bacterium Aureispira marina. researchgate.net In this bacterium, these hFAs are components of ceramides, which are stable against alkaline hydrolysis. researchgate.net The discovery of such compounds in primitive marine animals and bacteria highlights their importance in chemotaxonomy and as potential sources of biologically active molecules. ifremer.fr Marine sponges, in particular, are recognized as a rich source of diverse secondary metabolites, including fatty acid derivatives, alkaloids, and terpenes, many of which are synthesized by symbiotic microorganisms. nih.govmdpi.combiomolther.org

Table 1: Presence of 2-Hydroxy Fatty Acids in Marine Organisms

| Marine Organism | Specific 2-Hydroxy Fatty Acid Found | Reference |

|---|---|---|

| Pseudosuberites sp. (Sponge) | Series of 2-hydroxy long-chain fatty acids (including this compound) | caymanchem.com |

| Suberites massa (Sponge) | Series of 2-hydroxy long-chain fatty acids (including this compound) | caymanchem.com |

| Tripneustes esculentus (Sea Urchin) | Series of 2-hydroxylated fatty acids | gerli.com |

| Holothuria mexicana (Sea Cucumber) | Series of 2-hydroxylated fatty acids | gerli.com |

| Aureispira marina (Bacterium) | 2-hydroxy-15-methyl-hexadecanoic acid, 2-hydroxy-15-methyl-hexadecenoic acid | researchgate.net |

Presence in Edible Fungi and Nutritional Research Contexts

While this compound itself is not prominently documented in literature concerning edible fungi, mushrooms are known to be a source of various lipids and fatty acids. researchgate.net Nutritional research on edible mushrooms typically focuses on their rich content of proteins, polysaccharides (like β-glucans), vitamins, minerals, and other bioactive compounds such as polyphenols and ergosterol. researchgate.netfrontiersin.orgmdpi.com Mushrooms are generally characterized by high protein and carbohydrate content with low-fat levels. studiesinfungi.org

Table 2: General Nutritional Composition of Select Edible Mushrooms

| Mushroom Species | Key Bioactive Components | Nutritional Characteristics | References |

|---|---|---|---|

| Agaricus bisporus (Button Mushroom) | Polysaccharides, Polyphenols, Ergosterol | Rich in minerals and vitamins. | researchgate.netfrontiersin.org |

| Lentinus edodes (Shiitake) | β-glucans, Ergosterol | Source of protein and B vitamins. | researchgate.net |

| Macrocybe gigantea | Protein, Carbohydrates, Fiber | High protein and carbohydrate, low fat. | studiesinfungi.org |

| Auricularia polytricha (Jelly Ear) | Polysaccharides (β-(1→3)-D-glucan), Ergosterol | Used for its antioxidant properties. | frontiersin.orgmdpi.com |

Mechanisms of Action at the Molecular Level

Ligand-Receptor Interactions Involving this compound Derivatives

The interaction between a ligand and a receptor is a fundamental process that initiates cellular responses. arxiv.orgwikipedia.org These interactions can be highly specific, modulating biological processes like cell proliferation and differentiation. frontiersin.org While direct studies on this compound as a ligand for a specific receptor are not widely available, the mechanisms of related lipid molecules provide valuable insights.

Long-chain fatty acids and their derivatives can influence receptor function in several ways. They can act as endogenous ligands that bind directly to cell-surface or intracellular receptors. wikipedia.org Alternatively, they can modulate the cell membrane's physical properties, which in turn affects the function of embedded receptors. gerli.com For example, the synthetic 2-hydroxy derivative of oleic acid has been shown to exert its anti-cancer effects through structural effects on cell membranes rather than by binding to a specific protein target. gerli.com This modulation of the membrane can influence the activity of membrane-associated proteins and receptors. gerli.com

The study of ligand-receptor interactions often involves examining how mutations in a receptor's binding site affect its affinity for various ligands. nih.gov For many receptors, such as G protein-coupled receptors (GPCRs), the binding of a ligand induces a conformational change that triggers downstream signaling. wikipedia.org It is plausible that this compound or its derivatives could interact with orphan receptors or modulate the activity of known receptors by altering the lipid environment of the cell membrane, thereby influencing receptor clustering or conformational states. frontiersin.org

Intracellular Signaling Cascades Influenced by this compound Metabolites

Metabolites of 2-hydroxy fatty acids are known to be integral components of complex lipids, particularly sphingolipids, which are critical players in cell signaling. nih.gov The incorporation of a 2-hydroxy fatty acid into a ceramide molecule creates a 2-hydroxy-ceramide, a key building block for more complex sphingolipids like hFA-glucosylceramides (hFA-GlcCer) and hFA-galactosylceramides (hFA-GalCer). nih.gov These lipids are particularly abundant in the nervous system and skin. nih.gov

The presence of the 2-hydroxy group changes the properties of the lipid, influencing how it packs into membranes and interacts with other molecules. This can have profound effects on intracellular signaling pathways. For instance, a synthetic derivative, 2-hydroxyoleic acid, has been shown to regulate the synthesis of sphingomyelin (B164518) in glioma cells, which triggers cell cycle arrest. gerli.com The cell cycle is controlled by a complex network of signaling pathways, including those involving cyclin-dependent kinases (CDKs), which can be influenced by both mitogenic and antiproliferative signals. nih.gov

Metabolites of fatty acids can influence a wide range of signaling cascades. These include pathways that control cell growth, proliferation, and apoptosis, such as:

The PI3K/Akt Pathway: This is a pro-survival pathway that is critical for metabolism and cell cycle progression. tocris.comnih.gov

The MAPK/ERK Pathway: This cascade responds to extracellular stimuli and influences cell division and survival. tocris.comnih.gov

Sphingolipid-Mediated Signaling: The balance between different sphingolipids (e.g., ceramide, sphingosine-1-phosphate) is crucial for determining cell fate. The incorporation of this compound into these lipids would directly modulate these pathways. nih.gov

Calcium Signaling: Changes in intracellular calcium concentration, often triggered by second messengers like inositol (B14025) trisphosphate (IP3), regulate numerous cellular processes. nih.govmdpi.com Lipid metabolism is closely tied to the generation of these second messengers. nih.gov

Therefore, metabolites of this compound, by being integrated into the sphingolipid metabolic network, likely play a role in modulating these fundamental intracellular signaling cascades. nih.govmdpi.com

Table 3: Key Intracellular Signaling Pathways Potentially Influenced by Lipid Metabolites

| Signaling Pathway | General Function | Potential Influence of Lipid Metabolites | References |

|---|---|---|---|

| PI3K/Akt Pathway | Cell survival, growth, proliferation | Regulation of pathway components through lipid second messengers like PIP3. | tocris.comnih.gov |

| MAPK/ERK Pathway | Response to growth factors, cell division | Cross-talk with other pathways that are modulated by lipid-derived signals. | tocris.comnih.gov |

| Sphingolipid Metabolism | Regulation of apoptosis, cell cycle arrest, proliferation | Direct incorporation into bioactive sphingolipids like ceramides and sphingomyelin. | nih.govgerli.com |

| NF-κB Signaling | Inflammation, immune response | Modulation by changes in membrane composition and upstream signals. | tocris.com |

| p53 Signaling | Response to DNA damage, apoptosis | Indirect influence via stress responses initiated by altered lipid metabolism. | tocris.com |

Advanced Analytical Methodologies for 2 Hydroxytricosanoate Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 2-hydroxytricosanoate, enabling its separation from complex mixtures prior to identification and quantification. The choice of chromatographic technique is dictated by the sample matrix, the required level of sensitivity, and the analytical objective, whether it be qualitative screening or precise quantitative measurement.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. internationaloliveoil.org Due to the low volatility of this compound, derivatization is a mandatory step to convert it into a more volatile form suitable for GC analysis. researchgate.net This typically involves a two-step process: esterification of the carboxylic acid group, commonly to a methyl ester (FAME), followed by silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. nih.govacs.orgmarinelipids.ca

The standard procedure for preparing fatty acid methyl esters involves catalysis with agents like boron trifluoride (BF₃) in methanol (B129727) or hydrochloric acid in methanol. nih.govsigmaaldrich.com Following esterification, the hydroxyl group is derivatized using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). marinelipids.ca

The resulting derivatized this compound can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS). nih.govacs.org The separation is typically achieved on capillary columns with specific stationary phases. For instance, a (50%-cyanopropyl)-methylpolysiloxane phase (e.g., DB-23) has been used for separating isomeric hydroxy fatty acids. marinelipids.ca Other phases like trifluoropropyl silicone (e.g., OV-210) have also been employed for the analysis of derivatized hydroxy fatty acids. core.ac.uk The retention time of the analyte is influenced by its carbon chain length and the presence of functional groups. nih.gov

GC coupled with tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity for quantitative analysis. nih.govacs.org By using scheduled multiple reaction monitoring (MRM), it is possible to develop robust quantification methods for specific 2-hydroxy fatty acids, even in complex biological samples like those from marine echinoderms. nih.govacs.org

Table 1: GC and GC-MS Parameters for 2-Hydroxy Fatty Acid Analysis

| Parameter | Description | Source |

| Derivatization | Methylation (e.g., with methanolic HCl) followed by silylation (e.g., with BSTFA) to form TMS derivatives of FAMEs. | nih.govmarinelipids.canih.gov |

| GC Column | Capillary columns such as DB-23 ((50%-cyanopropyl)-methylpolysiloxane) or OV-210 (trifluoropropyl silicone). | marinelipids.cacore.ac.uk |

| Carrier Gas | Inert gas, typically helium or hydrogen. | internationaloliveoil.orgcore.ac.uk |

| Detection | Flame Ionization Detector (FID) for general quantification or Mass Spectrometry (MS) for identification and selective quantification. | internationaloliveoil.org |

| MS Analysis | Electron Ionization (EI) for fragmentation patterns. The NIST WebBook reports the mass spectrum for Methyl this compound, TMS derivative (C₂₇H₅₆O₃Si). | marinelipids.canist.gov |

| MS/MS Analysis | Scheduled Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification. | nih.govacs.org |

High-performance liquid chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. umich.edu It is particularly advantageous for analyzing less volatile and thermally labile compounds like this compound, as it can often be performed without derivatization. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for fatty acid analysis. aocs.org In this technique, a nonpolar stationary phase (e.g., octadecylsilyl, ODS, or C18) is used with a polar mobile phase. aocs.org For underivatized very-long-chain fatty acids, including those up to C26, a gradient elution starting with a methanol/water mixture and ending with a methanol/n-hexane mixture can be employed. nih.gov The addition of a small amount of acid, like formic acid or acetic acid, to the mobile phase helps to keep the fatty acids protonated, which improves peak shape and retention on the stationary phase. aocs.org

HPLC can also be used for chiral separations to distinguish between the R and S enantiomers of 2-hydroxy fatty acids. This requires derivatization with a chiral reagent and the use of a chiral stationary phase. For example, racemic 2-hydroxy fatty acids (up to C18) have been successfully separated as their 3,5-dinitrophenylurethane (DNPU) derivatives on a chiral column. oup.comoup.com

Detection in HPLC can be achieved using various detectors. UV detectors can be used at low wavelengths (around 210 nm) for underivatized fatty acids, although this may lack specificity. aocs.org When fatty acids are derivatized with chromophoric or fluorophoric groups, detection becomes more sensitive and specific. oup.comoup.com Coupling HPLC with mass spectrometry (LC-MS) provides the highest level of sensitivity and specificity, allowing for both quantification and structural confirmation. nih.gov

Table 2: HPLC Conditions for 2-Hydroxy Fatty Acid Analysis

| Parameter | Description | Source |

| Mode | Reversed-Phase (RP-HPLC) is most common. | nih.govaocs.org |

| Stationary Phase | Octadecylsilyl (ODS, C18) or Octyl (C8) columns. Chiral stationary phases for enantiomer separation. | nih.govaocs.orgoup.com |

| Mobile Phase | Typically acetonitrile (B52724) or methanol with water. Modifiers like formic or acetic acid are often added. For very-long-chain fatty acids, partly miscible solvents like methanol/n-hexane may be used in the gradient. | nih.govaocs.org |

| Detection | UV detection (210 nm for underivatized acids), fluorescence (for derivatized acids), or Mass Spectrometry (MS). | nih.govaocs.orgoup.com |

| Derivatization | Often not required for RP-HPLC-MS. Chiral derivatization (e.g., with 3,5-dinitrophenylurethane) is needed for enantioselective analysis. | oup.comoup.com |

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method for separating components in a mixture, making it well-suited for the initial fractionation of lipid extracts and for assessing the purity of isolated compounds. mdpi.combiorxiv.orgrockefeller.edu The separation is based on the differential partitioning of compounds between a planar stationary phase (typically silica (B1680970) gel) and a liquid mobile phase that moves up the plate by capillary action. rockefeller.edu

For the analysis of this compound, TLC is particularly useful for separating hydroxy fatty acids from their non-hydroxylated counterparts. gerli.com This separation is typically performed on silica gel plates. mdpi.comgerli.com The choice of the mobile phase (solvent system) is critical for achieving good separation. A common solvent system for separating fatty acid methyl esters (FAMEs) from hydroxy FAMEs is a mixture of hexane (B92381) and diethyl ether. gerli.com For free fatty acids, acetic acid is often added to the solvent system to prevent streaking. umich.edu

After the separation, the spots corresponding to the different compounds must be visualized, as fatty acids are typically colorless. acs.org This can be achieved by spraying the plate with a reagent such as primuline, which makes the lipid spots visible under UV light, or with a corrosive stain like phosphomolybdic acid followed by heating. mdpi.comgerli.comnih.gov

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system. bugskin.orgstudymind.co.uksavemyexams.com Hydroxy fatty acids, being more polar, have lower Rf values than non-hydroxy fatty acids in normal-phase TLC. gerli.com

Table 3: TLC Systems for Hydroxy Fatty Acid Analysis

| Parameter | Description | Source |

| Stationary Phase | Silica gel 60 F254 plates are commonly used. | mdpi.comgerli.comnih.gov |

| Mobile Phase (Solvent System) | For FAMEs: Hexane/diethyl ether (e.g., 85:15 v/v). For free acids: Hexane/diethyl ether/acetic acid. | umich.edugerli.com |

| Visualization | Primuline spray followed by UV light detection, or charring with phosphomolybdic acid stain. | mdpi.comgerli.comnih.gov |

| Purity Assessment | A single spot indicates a high degree of purity. | biorxiv.org |

| Fractionation | After visualization, the silica corresponding to the desired spot can be scraped off the plate and the compound can be eluted with a suitable solvent. | gerli.com |

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool in the analysis of this compound, providing information on its molecular weight and structure. nih.gov When coupled with a chromatographic separation technique (GC-MS or LC-MS), it offers unparalleled sensitivity and selectivity for both qualitative and quantitative analysis. nih.govacs.org

The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for analyzing a wide range of compounds, including this compound, in complex biological samples. acs.org This approach benefits from the separation capabilities of HPLC and the sensitive and selective detection provided by MS. acs.org

For the analysis of 2-hydroxy fatty acids, ultra-performance liquid chromatography (UPLC), a high-resolution version of HPLC, coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully employed. acs.org This method allows for the comprehensive profiling and identification of 2- and 3-hydroxy fatty acid isomers. acs.org The analysis is typically performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻. mdpi.com

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation and for distinguishing between isomers. acs.orgsigmaaldrich.com In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ of this compound) is selected and fragmented by collision-induced dissociation (CID) to produce a characteristic pattern of product ions. nih.gov While 2- and 3-hydroxy fatty acid isomers can be challenging to differentiate due to similar fragmentation patterns, their chromatographic separation prior to MS/MS analysis allows for their unambiguous identification. acs.org

For quantitative studies, scheduled multiple reaction monitoring (MRM) is the method of choice. nih.govacs.org This technique involves monitoring specific precursor-to-product ion transitions for the analyte of interest, which provides exceptional selectivity and sensitivity, enabling the quantification of low-abundance species in complex matrices such as plasma. acs.orgnih.gov

High-resolution electrospray ionization mass spectrometry (HRESI-MS) is a key technique for the accurate determination of the elemental composition of a molecule. researchgate.net Electrospray ionization (ESI) is a soft ionization technique that generates intact molecular ions (e.g., [M-H]⁻ or [M+H]⁺) from the analyte in solution, making it ideal for the analysis of thermally labile molecules like fatty acids. nih.gov

The high resolving power of the mass analyzer allows for the measurement of the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). researchgate.net This high mass accuracy makes it possible to determine a unique elemental formula for the detected ion, which is a critical step in the identification of an unknown compound. For this compound (C₂₃H₄₆O₃), the exact mass can be calculated and compared to the experimentally measured mass to confirm its identity. HRESI-MS is particularly valuable in lipidomics for distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions) and for providing confidence in the identification of novel lipids. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. scielo.org.mxajol.inforesearchgate.net For a non-volatile compound like this compound, chemical derivatization is a necessary prerequisite to increase its volatility for GC-MS analysis. This process typically involves converting the carboxylic acid and hydroxyl groups into less polar and more volatile esters and ethers, respectively.

Detailed Research Findings:

The derivatized this compound can then be separated from other components in a sample mixture by the gas chromatograph and subsequently ionized and detected by the mass spectrometer. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the derivatized molecule, allowing for its identification. The retention time, the time it takes for the compound to pass through the chromatographic column, further aids in its identification. scielo.org.mx

GC-MS analysis can provide both qualitative and quantitative information. By comparing the mass spectrum of a sample component to a library of known spectra, the identity of the compound can be confirmed. scielo.org.mx The area under the chromatographic peak is proportional to the amount of the compound present, enabling quantification when calibrated with appropriate standards. The choice of derivatization agent and the GC column's stationary phase are critical parameters that must be optimized to achieve good resolution and peak shape for accurate analysis. restek.com

Table 1: GC-MS Analysis Parameters for Volatile Derivatives

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Derivatization Agent | A chemical reagent that converts non-volatile compounds into volatile derivatives. | Essential for making this compound suitable for GC analysis. Common agents include silylating agents (e.g., BSTFA) or methylating agents (e.g., diazomethane). |

| GC Column | A long, thin tube containing a stationary phase that separates compounds based on their physical and chemical properties. | The choice of a non-polar or polar column depends on the derivative's properties to achieve optimal separation from other lipids. |

| Ionization Method | The process of creating ions from the analyte molecules. Electron Ionization (EI) is commonly used in GC-MS. nih.gov | EI provides reproducible fragmentation patterns that are useful for structural elucidation and library matching. |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Provides the mass spectrum for identification and quantification. |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) in Lipidomics and Proteomics

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile, and fragile biomolecules like lipids and proteins with minimal fragmentation. wikipedia.org This technique has become a valuable tool in lipidomics and proteomics research. mdpi.com

Detailed Research Findings:

In MALDI-MS, the analyte, such as this compound, is co-crystallized with a matrix material on a target plate. wikipedia.org A pulsed laser beam irradiates the sample, causing the matrix to absorb the laser energy and desorb, carrying the analyte molecules into the gas phase as ions. wikipedia.orgmdpi.com These ions are then accelerated into a mass analyzer, typically a time-of-flight (TOF) analyzer, which separates them based on their mass-to-charge ratio. mdpi.com

MALDI-MS offers several advantages for lipid analysis, including high sensitivity and the ability to analyze complex mixtures. It can be used for profiling the lipid composition of cells and tissues, including the detection of specific fatty acids like this compound. MALDI imaging, a specialized application of this technique, allows for the visualization of the spatial distribution of lipids within tissue sections, providing insights into their localized functions and metabolism. mdpi.com In proteomics, MALDI-MS is used to identify proteins and characterize their post-translational modifications. nih.gov

Advanced Ionization Techniques (e.g., ESI, APCI) for Enhanced Sensitivity and Specificity

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two of the most common soft ionization techniques coupled with liquid chromatography-mass spectrometry (LC-MS) for the analysis of a wide range of compounds, including lipids. pharmafocuseurope.comacdlabs.com

Detailed Research Findings:

Electrospray Ionization (ESI) is ideal for polar and large biomolecules. acdlabs.comthermofisher.com It generates multiply charged ions from a liquid sample, which extends the mass range of the mass spectrometer and allows for the analysis of high-molecular-weight compounds. acdlabs.com For this compound, ESI-MS can provide high sensitivity and is particularly useful for quantitative studies in biological fluids. Nano-electrospray ionization (nano-ESI), a variation of ESI, offers even greater sensitivity and is beneficial when sample volume is limited. numberanalytics.com

Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar and more volatile compounds than ESI. nih.govpharmafocuseurope.com It involves the ionization of the analyte through gas-phase ion-molecule reactions at atmospheric pressure. acdlabs.com While this compound itself is not highly volatile, certain derivatives might be amenable to APCI analysis. APCI is generally less prone to matrix effects than ESI, which can be an advantage when analyzing complex samples.

Table 2: Comparison of Advanced Ionization Techniques

| Technique | Principle | Analytes | Advantages for this compound Research |

|---|---|---|---|

| ESI | A high voltage is applied to a liquid to create an aerosol, leading to the formation of charged droplets and eventually gas-phase ions. thermofisher.com | Polar, large biomolecules (proteins, peptides, nucleic acids). pharmafocuseurope.comacdlabs.com | High sensitivity, suitable for quantitative analysis in biological matrices. |

| APCI | A corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules through chemical reactions. thermofisher.com | Less polar, semi-volatile compounds. nih.govpharmafocuseurope.com | Less susceptibility to matrix effects, complementary to ESI for a broader lipid profile. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the determination of stereochemistry. wikipedia.orgadpcollege.ac.in It is based on the magnetic properties of atomic nuclei. libretexts.org

Detailed Research Findings:

For this compound, NMR spectroscopy can provide detailed information about its carbon skeleton and the position of the hydroxyl group. ¹H NMR provides information about the different types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. adpcollege.ac.in

Integrated Multi-Omics Approaches in this compound Research

The complexity of biological systems often requires an integrated approach that combines data from multiple "omics" platforms to gain a holistic understanding. azolifesciences.com In the context of this compound research, integrating lipidomics and proteomics data can provide profound insights into its metabolic pathways and functional roles. thermofisher.com

Lipidomics aims to comprehensively identify and quantify the complete set of lipids (the lipidome) in a biological system. bibliotekanauki.pl Mass spectrometry-based techniques, particularly LC-MS with ESI, are the workhorses of lipidomics. metabolon.com

Detailed Research Findings:

Lipidomics studies can be used to profile changes in the levels of this compound and other related lipids in response to various physiological or pathological conditions. This can help to identify its potential role as a biomarker for certain diseases. bibliotekanauki.pl By employing sophisticated lipidomics platforms, researchers can obtain quantitative data on a wide range of lipid species, providing a detailed snapshot of the lipid landscape and how it is altered in the presence of or by changes in this compound concentrations. metabolon.com

Proteomics is the large-scale study of proteins, their functions, and their interactions. wikipedia.org Mass spectrometry is also a central technology in proteomics. wikipedia.org

Detailed Research Findings:

To understand the biological functions of this compound, it is essential to identify the enzymes responsible for its synthesis and degradation, as well as any proteins that it may interact with to mediate its effects. Proteomics approaches, such as affinity purification coupled with mass spectrometry (AP-MS), can be used to identify these interacting proteins. nih.gov In this method, a "bait" molecule, which could be a derivative of this compound, is used to pull down its binding partners from a cell lysate. These interacting proteins are then identified by mass spectrometry. nih.gov Identifying these protein interactions is a critical step in elucidating the signaling pathways and metabolic networks in which this compound is involved. mdpi.comnih.gov

Stereochemistry and Conformation of 2 Hydroxytricosanoate and Its Derivatives

Determination of Absolute and Relative Stereochemistry at the C-2 Position

The absolute configuration of a chiral center is the specific, unambiguous three-dimensional arrangement of the groups attached to it, commonly described by the (R) or (S) nomenclature. libretexts.org The relative configuration, in contrast, describes the relationship between two or more chiral centers within a molecule. libretexts.org For 2-hydroxytricosanoate and other α-hydroxy fatty acids, determining the stereochemistry at the C-2 position is fundamental to understanding their biological roles.

Several analytical techniques are employed to elucidate the stereochemistry of these compounds. Traditional methods, while effective, often require pure samples and can be labor-intensive. acs.org These include X-ray crystallography, which provides a definitive three-dimensional structure, and Mosher's ester derivatization. acs.orgacs.org

More recent advancements have led to the development of time-efficient and cost-effective approaches for stereochemical analysis. One prominent method involves the use of chiral derivatizing agents, such as phenylglycine methyl ester (PGME) and phenylalanine methyl ester (PAME), followed by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. acs.orgacs.org This derivatization converts the enantiomers into diastereomers, which can then be separated and identified based on their distinct retention times in the chromatogram. acs.org This technique has the significant advantage of being applicable to crude extracts, eliminating the need for extensive purification. acs.org

Gas chromatography (GC) is also a powerful tool. For instance, the absolute configuration of 2-hydroxy acids liberated from natural products, such as marine sponges, has been determined by converting them into (2S)-oct-2-yl esters. mdpi.com The resulting diastereomeric esters can be separated by GC, and by comparing their elution times with those of authentic standards, the original configuration of the 2-hydroxy acid can be assigned. mdpi.com Through such methods, the (2R)-configuration has been identified for 2-hydroxy tricosanoic and docosanoic acids isolated from oxidized cerebrosides of the deep-sea sponge Aulosaccus sp. mdpi.com

| Analytical Method | Principle | Application Notes |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the molecule. | Provides definitive absolute configuration but requires a pure, crystalline sample. acs.org |

| Mosher's Ester Derivatization | Reaction of the hydroxyl group with a chiral reagent (Mosher's acid) to form diastereomeric esters, which are then analyzed by NMR spectroscopy. | A classic method for determining absolute configuration of alcohols. acs.orgacs.org |

| Chiral Derivatization with LC-MS | Enantiomers are reacted with a chiral agent (e.g., PGME, PAME) to form diastereomers, which are then separated and detected by LC-MS. | Enables analysis of crude extracts without extensive purification and reduces analysis time. acs.orgacs.org |

| Gas Chromatography of Diastereomeric Esters | The hydroxyl group is esterified with a chiral alcohol (e.g., (2S)-octan-2-ol), and the resulting diastereomers are separated by GC. | Effective for determining the configuration of 2-hydroxy acids from natural sources. mdpi.com |

Conformational Analysis of this compound Moieties within Complex Lipids

When this compound is incorporated into complex lipids like ceramides (B1148491), its α-hydroxyl group plays a significant role in the molecule's conformation and its interactions within a lipid bilayer. The presence of this hydroxyl group, along with others on the sphingoid base, allows for the formation of an extensive hydrogen-bond network. nih.gov This network is crucial for stabilizing the conformation of the ceramide and its packing within a membrane. nih.gov

Studies on model skin lipid membranes containing ceramides with α-hydroxylated acyl chains have revealed specific conformational effects. The stereochemistry at the C-2 position—whether it is the natural (R)-isomer or the unnatural (S)-isomer—distinctly influences the biophysical properties of the membrane. mdpi.com Using techniques like X-ray diffraction and infrared spectroscopy, researchers have observed that α-hydroxylation in the ceramide acyl chain, regardless of stereochemistry, generally does not dramatically alter the lamellar repeat distances in model lipid mixtures. mdpi.com

However, subtle but important differences are evident. For example, in model membranes containing ceramides with a sphingosine (B13886) base, the unnatural (S)-diastereomer results in fewer orthorhombically packed lipid chains compared to models with the natural (R)-diastereomer. mdpi.com Orthorhombic packing is a highly ordered and dense arrangement of lipid chains, critical for the barrier function of the skin. Furthermore, in systems with a phytosphingosine (B30862) base, the natural (R)-configuration was found to increase the lipid chain order. mdpi.com These findings indicate that the stereochemistry of the α-hydroxyl group fine-tunes the molecular conformation and intermolecular interactions, thereby modulating the structural organization of the lipid matrix. mdpi.com

| Ceramide Component | Stereochemistry at C-2 | Observed Conformational/Biophysical Effect in Model Membranes |

| Ceramide AS (α-hydroxy-sphingosine) | (S) - Unnatural | Fewer orthorhombically packed lipid chains compared to the (R)-diastereomer. mdpi.com |

| Ceramide AP (α-hydroxy-phytosphingosine) | (R) - Natural | Increased lipid chain order. mdpi.com |

| Ceramide AP (α-hydroxy-phytosphingosine) | (R) and (S) | Improved lipid miscibility compared to the non-hydroxylated version (Ceramide NP). mdpi.com |

Impact of Stereochemistry on Biological Activity and Recognition

Stereochemistry is a pivotal factor in the biological activity of molecules, as enzymes and receptors in biological systems are chiral and often exhibit high selectivity for one stereoisomer over another. nih.govsolubilityofthings.com This principle holds true for this compound and other 2-hydroxy fatty acids.

The biosynthesis of 2-hydroxy fatty acids in mammals is primarily carried out by the enzyme Fatty Acid 2-Hydroxylase (FA2H). nih.gov Crucially, this enzyme is stereospecific, exclusively producing the (R)-enantiomer of 2-hydroxy fatty acids. nih.gov This inherent specificity underscores the biological importance of the (R)-form.

The differential functions of the (R) and (S) enantiomers have been demonstrated in cellular studies. In adipocytes where FA2H was knocked down, several key cellular functions were impaired, including glucose uptake and lipogenesis. nih.gov Treatment with exogenous (R)-2-hydroxy palmitic acid successfully reversed these defects. In stark contrast, the (S)-enantiomer had no such restorative effect, highlighting that biological systems can distinguish between the two enantiomers and that only the (R)-form is biologically active in this context. nih.gov

Further investigation into sphingolipid metabolism revealed a mechanism for these differential effects. The two enantiomers are channeled into distinct metabolic pathways: the biologically produced (R)-enantiomer is preferentially incorporated into hexosylceramides, while the unnatural (S)-enantiomer is primarily incorporated into ceramides. nih.govgerli.com This segregation into different lipid classes suggests that the subsequent complex lipids formed from each enantiomer have unique functions. The stereochemistry at the C-2 position also impacts membrane properties directly; model membranes containing the physiological (R)-configured Ceramide AdS were found to be less permeable to the marker theophylline (B1681296) than those with the unnatural (S)-isomer. mdpi.com

| Enantiomer | Biosynthesis | Biological Activity/Function | Incorporation into Lipids |

| (R)-2-Hydroxytricosanoate | Produced stereospecifically by the enzyme Fatty Acid 2-Hydroxylase (FA2H). nih.gov | Reverses defects in glucose uptake and lipogenesis in FA2H-deficient cells. nih.gov | Preferentially incorporated into hexosylceramides. nih.govgerli.com |

| (S)-2-Hydroxytricosanoate | Not naturally produced by FA2H. | Does not reverse cellular defects caused by FA2H deficiency. nih.gov | Preferentially incorporated into ceramides. nih.govgerli.com |

Future Research Directions and Translational Perspectives

Elucidation of Novel Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthesis of 2-hydroxylated fatty acids, including 2-hydroxytricosanoate, is a critical process, primarily for the formation of a specific subset of sphingolipids. nih.govnih.gov In mammals, the key enzyme responsible for this hydroxylation is fatty acid 2-hydroxylase (FA2H), an NAD(P)H-dependent monooxygenase located in the endoplasmic reticulum. nih.govencyclopedia.pubmdpi.com This enzyme converts long-chain fatty acids into their 2-hydroxy counterparts, which are then incorporated into ceramides (B1148491) and more complex sphingolipids. nih.govlibretexts.org The FA2H gene has been identified and characterized in various organisms, including mammals, yeast, and plants. encyclopedia.pubmdpi.com

Mutations in the FA2H gene are linked to neurodegenerative disorders like leukodystrophy and spastic paraplegia, highlighting the crucial role of 2-hydroxylated sphingolipids in the nervous system. nih.govmedlineplus.govmedlineplus.gov While FA2H is a major player, evidence suggests the existence of other enzymes or pathways involved in the synthesis of these lipids in certain tissues. researchgate.net For instance, phytanoyl-CoA 2-hydroxylase (PHYH), a peroxisomal enzyme, can also catalyze the 2-hydroxylation of straight-chain acyl-CoAs. nih.gov

Future research should focus on identifying and characterizing these potentially novel biosynthetic enzymes. Understanding their substrate specificities, tissue distribution, and regulatory mechanisms will provide a more complete picture of 2-hydroxy fatty acid metabolism. Furthermore, investigating the transcriptional and post-translational regulation of FA2H and other related enzymes is crucial. This includes exploring how factors like developmental stage, cellular stress, and disease states influence their expression and activity. frontiersin.orgelifesciences.orgkhanacademy.org Unraveling these regulatory networks could reveal new therapeutic targets for diseases associated with abnormal 2-hydroxy fatty acid levels.

Investigation of Undiscovered Biological Functions and Signaling Pathways

While the importance of 2-hydroxylated sphingolipids in the structure and function of myelin and the skin's permeability barrier is well-established, their roles in other tissues and cellular processes remain largely unknown. nih.govnih.govresearchgate.net Recent evidence suggests that these lipids are not merely structural components but also participate in cell signaling. nih.gov For example, some 2-hydroxylated ceramides have been shown to induce apoptosis in cancer cell lines at lower concentrations than their non-hydroxylated counterparts. researchgate.net

A significant area for future research is the exploration of the specific biological functions of this compound and its derivatives in various physiological and pathological contexts. This includes investigating their potential roles in processes such as cell proliferation, differentiation, inflammation, and intracellular trafficking. wikipedia.org The unique biophysical properties conferred by the 2-hydroxyl group, such as increased potential for hydrogen bonding, likely influence membrane dynamics and the formation of specialized lipid domains like rafts. libretexts.orgmolbiolcell.org

Deciphering the signaling pathways in which this compound-containing sphingolipids act is a key objective. This involves identifying the specific proteins that recognize and bind to these lipids, as well as the downstream effector molecules that mediate their biological effects. Such investigations could uncover novel signaling cascades and reveal how disruptions in these pathways contribute to disease.

Development of Advanced Analytical Platforms for In Vivo Quantification

Accurate and sensitive quantification of this compound and other 2-hydroxy fatty acids in biological samples is essential for understanding their metabolism and function. Current standard methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have proven effective for the analysis of these lipids. mdpi.com Gas chromatography-mass spectrometry (GC-MS) is also utilized, often requiring derivatization of the fatty acids. mdpi.comacs.org

However, there is a need for the development of more advanced analytical platforms to enable precise in vivo quantification and imaging of this compound. This includes improving the sensitivity and specificity of current mass spectrometry-based techniques to detect low-abundance species and their spatial distribution within tissues and cells. acs.org The development of novel analytical approaches, potentially leveraging techniques like nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR), could provide complementary structural and quantitative information. rsc.org

Furthermore, creating comprehensive in-house databases of 2-hydroxy fatty acids, including their retention times and mass spectral data, is crucial for accurate identification and quantification in complex biological matrices. acs.org The availability of a wider range of commercial standards for various 2-hydroxy fatty acids would also significantly aid in these analytical efforts. acs.orgcloudfront.netsuperchroma.com.tw Ultimately, the goal is to develop robust and high-throughput methods that can be applied to large-scale lipidomics studies, facilitating the identification of biomarkers for diseases associated with altered 2-hydroxy fatty acid metabolism. mdpi.com

Exploration of this compound in Systems Biology and Network Analysis

Systems biology offers a powerful framework for integrating diverse datasets to understand the complex interplay of molecules within a biological system. nih.govnih.gov Applying this approach to the study of this compound can provide a holistic view of its roles in cellular function and disease. By combining data from lipidomics, transcriptomics, proteomics, and metabolomics, it is possible to construct comprehensive interaction networks. numberanalytics.com

These networks can help to identify the genes, proteins, and metabolites that are functionally linked to this compound metabolism and signaling. semanticscholar.org For instance, network analysis can reveal regulatory hubs and functional modules associated with the biosynthesis and degradation of 2-hydroxylated sphingolipids. nih.gov This can lead to the identification of previously unknown connections and the formulation of new hypotheses about the function of these lipids.

Future research should focus on building and analyzing these biological networks to predict how perturbations in this compound levels might affect cellular processes. nih.gov Dynamic modeling of these networks can simulate the behavior of the system under different conditions, providing insights into the mechanisms underlying diseases associated with abnormal 2-hydroxy fatty acid metabolism. arxiv.org This systems-level understanding is crucial for identifying potential therapeutic targets and developing novel treatment strategies.

Q & A

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analyses of secondary data, prioritizing studies with rigorous purity validation (e.g., ≥98% purity, CAS RN 118745-41-8). Evaluate experimental variables such as solvent systems (e.g., chloroform vs. DMSO) and biological models (e.g., in vitro vs. in vivo) that may influence outcomes .

- Data Harmonization : Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors and isolate compound-specific effects .

Q. What role does this compound play in microbial membrane adaptation, and how can this be experimentally validated?

- Methodological Answer : Utilize lipidomic profiling of microbial cultures under stress conditions (e.g., temperature, pH). Quantify this compound levels via GC-MS and correlate with membrane fluidity assays (e.g., fluorescence anisotropy) .

- Advanced Techniques : Employ stable isotope labeling (e.g., ¹³C-glucose) to trace biosynthetic pathways and hydroxylation kinetics .

Q. How can researchers optimize protocols for isolating this compound from complex biological matrices (e.g., marine organisms)?

- Methodological Answer : Combine liquid-liquid extraction (e.g., Folch method) with solid-phase extraction (SPE) using C18 columns. Validate recovery rates via spiked samples and internal standards (e.g., deuterated analogs) .

- Troubleshooting : Address co-elution issues by adjusting gradient elution parameters in HPLC or employing derivatization (e.g., silylation) for enhanced separation .

Methodological Considerations for Data Reporting

- Reproducibility : Document batch-specific data (e.g., CAS RN, purity, storage conditions) to enable cross-study comparisons .

- Ethical Compliance : For studies involving biological samples, adhere to institutional review board (IRB) protocols and declare funding sources transparently .

- Contradiction Analysis : Apply TRIZ principles to resolve technical contradictions (e.g., sensitivity vs. specificity in detection methods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.